molecular formula C11H17NO B8785584 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one CAS No. 1010-82-8

7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one

Cat. No.: B8785584
CAS No.: 1010-82-8
M. Wt: 179.26 g/mol
InChI Key: UKUDDGOWCUCRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one is a heterocyclic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an appropriate amine under acidic or basic conditions. The reaction is often carried out under reflux to facilitate the cyclization process .

Industrial Production Methods

For large-scale production, the synthesis can be optimized using catalysts to increase yield and reduce reaction time. Zinc ferrite nanocatalysts have been shown to be effective in promoting the cyclization reaction, making the process more eco-friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one exerts its effects is primarily through interaction with biological macromolecules. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its antimicrobial activity is thought to involve disruption of cell membrane integrity and inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-dimethyl-1,2,3,4,7,8-hexahydroquinolin-5(6h)-one is unique due to its specific ring structure and the presence of two methyl groups at the 7-position, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

CAS No.

1010-82-8

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

7,7-dimethyl-1,2,3,4,6,8-hexahydroquinolin-5-one

InChI

InChI=1S/C11H17NO/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9/h12H,3-7H2,1-2H3

InChI Key

UKUDDGOWCUCRFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CCCN2)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.